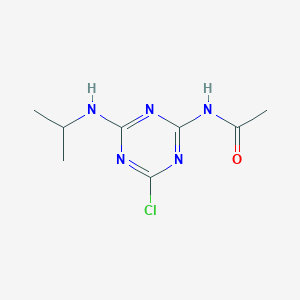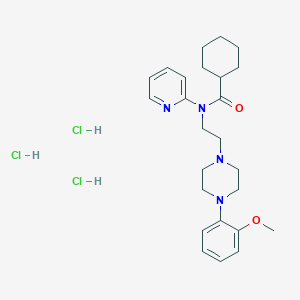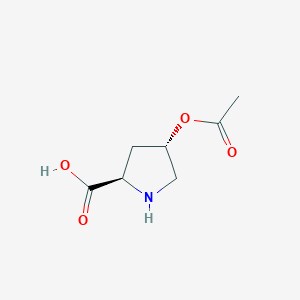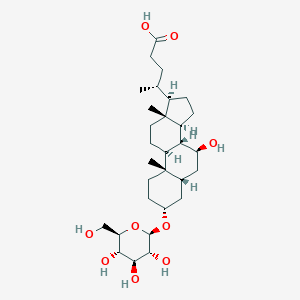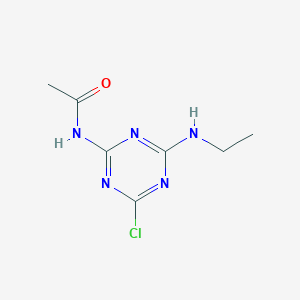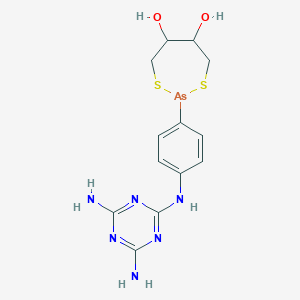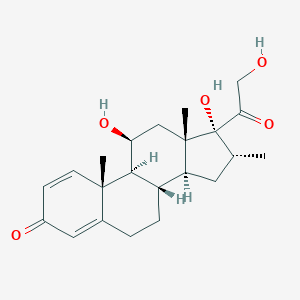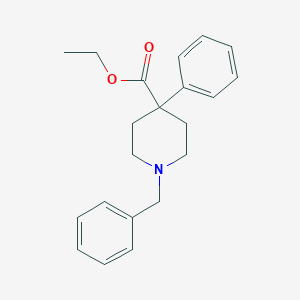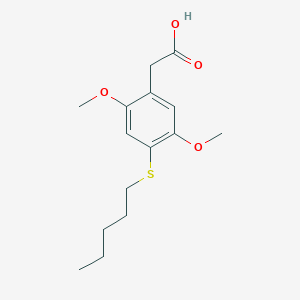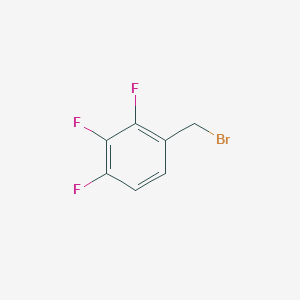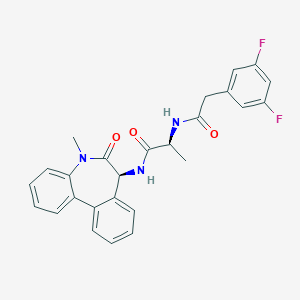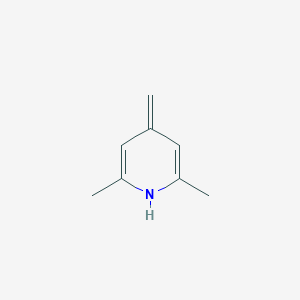
2,6-Dimethyl-4-methylene-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-methylene-1,4-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMDH is a member of the dihydropyridine family of compounds, which are widely used in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine varies depending on its application. In the case of its use as a fluorescent probe, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine undergoes a complexation reaction with metal ions, leading to a change in its fluorescence emission. In the case of its use as a catalyst, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely undergoes a similar complexation reaction with reactant molecules, facilitating the desired chemical transformation. In the case of its use as an anti-cancer agent, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely interacts with cancer cells through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine are still being studied, but some initial findings suggest that it may have a range of effects on cellular processes. For example, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is its versatility, as it can be used for a range of applications in various scientific fields. Additionally, its fluorescent properties make it a valuable tool for the detection and quantification of metal ions. However, one limitation of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2,6-Dimethyl-4-methylene-1,4-dihydropyridine. One area of interest is its potential as an anti-cancer agent, as initial studies have shown promising results in inhibiting cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine in various applications, which may lead to new uses and applications. Finally, efforts to improve the synthesis method of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine may lead to increased availability and use in various fields.
Métodos De Síntesis
2,6-Dimethyl-4-methylene-1,4-dihydropyridine can be synthesized through a variety of methods, including the condensation of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction yields a yellow crystalline solid with a melting point of 81-83°C. Another method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base catalyst, which yields a yellow oil that can be purified through column chromatography.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine exhibits strong fluorescence emission in the presence of certain metal ions such as Fe3+, Cu2+, and Zn2+, making it a valuable tool for the detection and quantification of these ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
144486-71-5 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-methylene-1,4-dihydropyridine |
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3 |
Clave InChI |
MBTJZUJSSLZVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C=C(N1)C |
SMILES canónico |
CC1=CC(=C)C=C(N1)C |
Sinónimos |
Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



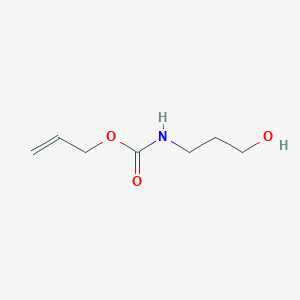
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
